2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic compound featuring a 1,2,3-triazole ring. This compound is noteworthy in medicinal chemistry for its diverse range of applications, particularly in the development of pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of the triazole ring: : The reaction generally starts with an alkyne and an azide undergoing a cycloaddition reaction (Huisgen 1,3-dipolar cycloaddition) to form the triazole ring.
Boc Protection: : The amino group is protected using tert-butoxycarbonyl (Boc) protection to avoid side reactions.
Coupling Reaction: : The protected amino triazole is then coupled with the appropriate methylpropanoic acid derivative.
Industrial Production Methods: In an industrial setting, the production is scaled up with optimizations for yield and purity. Catalysts and solvents are selected to enhance the efficiency of each reaction step while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: : Reduction reactions may target the triazole ring or any carbonyl groups present.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include peroxides and molecular oxygen.
Reduction: : Reducing agents like hydrogen gas in the presence of a palladium catalyst (hydrogenation) or lithium aluminum hydride.
Substitution: : Halogenating agents or nucleophiles under mild acidic or basic conditions.
Major Products
Oxidation: : Formation of N-oxides.
Reduction: : Formation of hydrogenated triazoles.
Substitution: : Introduction of various alkyl or aryl groups on the triazole ring.
Scientific Research Applications
Chemistry
Utilized as intermediates in the synthesis of more complex chemical entities.
Studied for its reactivity and binding properties.
Biology
Incorporated in biological assays as a probe or marker due to its fluorescent properties.
Medicine
Used in drug design and development for targeting specific enzymes or receptors.
Explored for its potential in cancer treatment and anti-inflammatory therapies.
Industry
Applied in the creation of materials with specific mechanical or thermal properties.
Used as a building block for polymers and other macromolecules.
Mechanism of Action
The compound's effects are largely driven by its interaction with specific molecular targets:
Molecular Targets: : Often targets enzymes or receptors due to its ability to mimic or inhibit natural substrates.
Pathways: : Engages in pathways related to cell signaling, enzyme inhibition, or receptor binding, leading to a cascade of biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives
Boc-protected amino acids
Methylpropanoic acid derivatives
Uniqueness
The combination of a triazole ring with Boc-protected amine and methylpropanoic acid distinguishes it from other compounds, offering unique reactivity and application potential.
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Properties
CAS No. |
2694727-61-0 |
---|---|
Molecular Formula |
C12H20N4O4 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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